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Cat. No.: B1666080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Arbaclofen Placarbil, a prodrug of the pharmacologically active R-enantiomer of baclofen, has

been the subject of numerous investigations across a spectrum of neurological and

gastrointestinal disorders. This guide provides a comprehensive cross-study comparison of its

efficacy, presenting quantitative data from key clinical and preclinical studies. Detailed

experimental methodologies and visual representations of pathways and workflows are

included to facilitate a deeper understanding of the drug's performance in different disease

contexts.

Mechanism of Action
Arbaclofen Placarbil is designed for enhanced absorption throughout the intestine.[1]

Following oral administration, it is rapidly converted to R-baclofen, a selective agonist for the

gamma-aminobutyric acid type B (GABA-B) receptor.[2][3] Activation of GABA-B receptors

leads to the inhibition of excitatory neurotransmitter release, thereby modulating neuronal

excitability.[2] This mechanism of action has been explored for its therapeutic potential in

conditions characterized by neuronal hyperexcitability and muscle spasticity.[2]
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Mechanism of action of Arbaclofen Placarbil.

Efficacy in Spasticity
Arbaclofen Placarbil has been evaluated for the treatment of spasticity in patients with

multiple sclerosis (MS) and spinal cord injury (SCI).

Spasticity in Multiple Sclerosis
A Phase 3 clinical trial investigating Arbaclofen Placarbil for spasticity in MS patients did not

meet its co-primary endpoints. However, a subsequent Phase 3 study of an extended-release

formulation showed a statistically significant reduction in spasticity. An open-label extension

study further supported its long-term safety and efficacy in this patient population.
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Study Phase
Patient
Population

Dosing
Primary
Endpoint

Outcome

NCT0135956

6
3

Multiple

Sclerosis with

spasticity

15 mg, 30

mg, or 45 mg

BID

Change from

baseline in

Maximum

Ashworth

Scale (MAS)

and Patient

Global

Impression of

Change

(PGIC)

Did not

demonstrate

statistically

significant

improvement

relative to

placebo.

OS440-3002 3

Multiple

Sclerosis with

spasticity

Arbaclofen

ER 40

mg/day or 80

mg/day

Change from

baseline in

Total

Numeric-

transformed

Modified

Ashworth

Scale in the

Most Affected

Limb

(TNmAS-

MAL) and

Clinical

Global

Impression of

Change

(CGIC)

40 mg/day

showed a

statistically

significant

reduction in

TNmAS-MAL

score

compared to

placebo (p <

0.048). No

significant

difference

from placebo

for CGIC.

OS440-3003

(Open-label

extension)

3 Multiple

Sclerosis with

spasticity

Up to 80

mg/day

Arbaclofen

ER

Long-term

safety and

tolerability

Treatment

was well-

tolerated and

reduced

spasticity

symptoms
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over one

year.

Experimental Protocol: Phase 3 Trial in MS (NCT01359566)

This was a multicenter, randomized, double-blind, placebo-controlled study. Following a

washout of anti-spasticity medications and a single-blind placebo run-in, eligible subjects were

randomized to receive twice-daily doses of 15 mg, 30 mg, or 45 mg of Arbaclofen Placarbil or

a matching placebo for 12 weeks. The co-primary efficacy endpoints were the change from

baseline at Week 10 in the Maximum Ashworth Scale score and the Patient Global Impression

of Change.

Spasticity in Spinal Cord Injury
In contrast to the initial MS trial, a Phase 2 study in patients with spasticity due to spinal cord

injury demonstrated significant efficacy.
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Study Phase
Patient
Population

Dosing
Primary
Endpoint

Outcome

Phase 2 Trial 2

Spinal Cord

Injury with

spasticity

10 mg, 20

mg, or 30 mg

BID

Change in

Ashworth

Scale score

20 mg and 30

mg BID

doses

showed

statistically

significant

improvement

s compared

to placebo.

Least-

squares

mean

reduction vs.

placebo was

0.60 for 20

mg

(p=0.0059)

and 0.88 for

30 mg

(p=0.0007).

Experimental Protocol: Phase 2 Trial in SCI

This was a randomized, double-blind, placebo-controlled, two-period crossover study. Patients

received extended-release Arbaclofen Placarbil tablets (10, 20, or 30 mg every 12 hours) or

placebo in two sequences, with each treatment period lasting 26 days. The primary analysis

compared Ashworth scale assessments of muscle tone between the Arbaclofen Placarbil and

placebo groups for the muscle group with the highest baseline score.
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General workflow for spasticity clinical trials.
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Efficacy in Gastroesophageal Reflux Disease
(GERD)
The potential of Arbaclofen Placarbil to reduce reflux episodes has also been investigated.
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Study Phase
Patient
Population

Dosing
Primary
Endpoint

Outcome

Ghadjar et al. -
GERD

patients

Single doses

of 10, 20, 40,

and 60 mg

Number of

reflux

episodes

over 12 hours

Statistically

significant

decrease in

reflux

episodes

compared to

placebo

(p=0.01).

Mean

reduction of

10.4

episodes

(17%).

Vakil et al.

(NCT009780

16)

2

Symptomatic

GERD on PPI

therapy

20 or 40 mg

once daily, 20

or 30 mg

twice daily for

6 weeks

Percent

change from

baseline in

heartburn

events per

week

No significant

difference

between

Arbaclofen

Placarbil and

placebo in

the primary

analysis.

Post-hoc

analysis

showed

greater

reductions in

moderate to

severe

heartburn

events.

Experimental Protocol: Ghadjar et al. GERD Study
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This was a multicenter, randomized, double-blind, crossover study. Patients with GERD

symptoms received single doses of Arbaclofen Placarbil (10, 20, 40, or 60 mg) or placebo,

with a washout period between treatments. The primary endpoint was the number of reflux

episodes over 12 hours, measured by impedance/pH monitoring, following a high-fat meal.

Efficacy in Animal Models of Autism Spectrum
Disorder (ASD)
Preclinical studies have explored the efficacy of R-baclofen, the active metabolite of

Arbaclofen Placarbil, in mouse models of ASD, including the BTBR and Fmr1-knockout (KO)

models.

Animal Model Treatment
Behavioral
Endpoint

Outcome

Fmr1-KO Mouse

(Fragile X model)
STX209 (Arbaclofen) Audiogenic Seizures

Significant reduction

in seizure incidence

with a minimum

effective dose of 1.5

mg/kg.

BTBR Mouse
R-baclofen (1 and 3

mg/kg)
Social Approach

Both doses improved

sociability.

BTBR Mouse R-baclofen (3 mg/kg)
Repetitive Self-

Grooming

Reduced repetitive

behavior.

Fmr1-KO Mouse R-baclofen Repetitive Behavior
Ameliorated repetitive

behavior.

Experimental Protocol: Behavioral Testing in ASD Mouse Models

Social Approach Test: Typically involves a three-chambered apparatus where the subject

mouse can choose to interact with a novel mouse or a novel object. Time spent in each

chamber and interacting with the mouse/object is measured to assess sociability.

Repetitive Behavior Assessment: Self-grooming is observed and timed over a specific

period. Marble burying involves placing a number of marbles on the cage bedding and
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counting how many are buried by the mouse within a set time.

Audiogenic Seizure Test: Mice are exposed to a loud, high-frequency sound, and the

incidence and severity of seizures are recorded.

Experimental Setup

Behavioral Testing

Data Analysis

ASD Mouse Models
(e.g., BTBR, Fmr1-KO)

Treatment Groups:
- R-baclofen (various doses)

- Vehicle Control

Social Approach Test Repetitive Behavior
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(Fmr1-KO)

Collect Behavioral Data

Compare Treatment vs. Vehicle
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Workflow for preclinical studies in ASD mouse models.
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Summary and Conclusion
The efficacy of Arbaclofen Placarbil demonstrates variability across different disease models

and patient populations. While it showed promise in treating spasticity related to spinal cord

injury and in preclinical models of autism spectrum disorder, its development for spasticity in

multiple sclerosis and for GERD has faced challenges with clinical trial endpoints. The

compiled data underscores the importance of patient stratification and endpoint selection in

clinical trial design. The preclinical findings, particularly in the context of ASD, suggest that the

GABA-B receptor remains a viable target for neurodevelopmental disorders, warranting further

investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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